

Using 1-Ethenylcyclopropane-1-sulfonamide as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1-Ethenylcyclopropane-1-sulfonamide

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Application Notes and Protocols for 1-Ethenylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **1-Ethenylcyclopropane-1-sulfonamide**, a key pharmaceutical intermediate. This document details its chemical properties, synthesis protocols, and its significant role in the development of antiviral therapies, particularly in the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir.

Physicochemical Properties

1-Ethenylcyclopropane-1-sulfonamide is a versatile building block in medicinal chemistry.[1] Its unique structure, featuring a strained cyclopropane ring, a sulfonamide group, and an ethenyl substituent, imparts specific reactivity and functionality crucial for its role as a pharmaceutical intermediate.[1] The sulfonamide group, in particular, enhances the potential for hydrogen bonding, which can be critical for the binding affinity of the final drug product to its biological target.[1]

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO ₂ S	[1][2][3]
Molecular Weight	147.2 g/mol	[1][2][3]
IUPAC Name	1-ethenylcyclopropane-1-sulfonamide	[1][3]
CAS Number	2089277-07-4	[2]
Appearance	Powder	[1][3]
Purity	Min. 95% (Commercially available)	[2]
Storage Temperature	Room Temperature	[1][3]

Synthesis Protocol

The industrial synthesis of cyclopropane sulfonamides, adaptable for **1-Ethenylcyclopropane-1-sulfonamide**, is outlined in patent literature (WO2009053281A1).[1][4][5][6] The process involves a three-step sequence that can be performed without the isolation of intermediates, making it efficient for large-scale manufacturing.[4][6]

Experimental Protocol: General Procedure for Cyclopropyl Sulfonamide Synthesis

This protocol is adapted from the general method described for cyclopropyl sulfonamides and should be optimized for the synthesis of the 1-ethenyl derivative.

Step 1: Sulfonylation

- To a solution of an appropriate chloropropane sulfonyl chloride in a suitable solvent (e.g., toluene), tert-butylamine is added at a controlled low temperature.
- This reaction forms the N-tert-butyl-(3-chloro)propyl sulfonamide intermediate.

Step 2: Ring Closure

- The intermediate from Step 1 is treated with an n-alkyl lithium reagent, such as n-butyl lithium, in a solvent mixture like toluene and tetrahydrofuran (THF).[1]
- The reaction is typically conducted at low temperatures, ranging from -70°C to 0°C, to facilitate the cyclopropane ring formation.[4]

Step 3: Deprotection

- The tert-butyl protecting group is cleaved using an acid, with formic acid being a preferred reagent over more environmentally challenging options like trifluoroacetic acid.[1][4][6]
- The reaction is generally heated to between 70°C and 90°C, and a continuous stream of nitrogen is bubbled through the mixture to drive the reaction to completion.[4][6]

Purification:

- Residual formic acid is removed by co-evaporation with toluene.[4][6]
- The final product, **1-Ethenylcyclopropane-1-sulfonamide**, is then crystallized from a toluene-ethanol mixture to achieve high purity.[1][4][6]

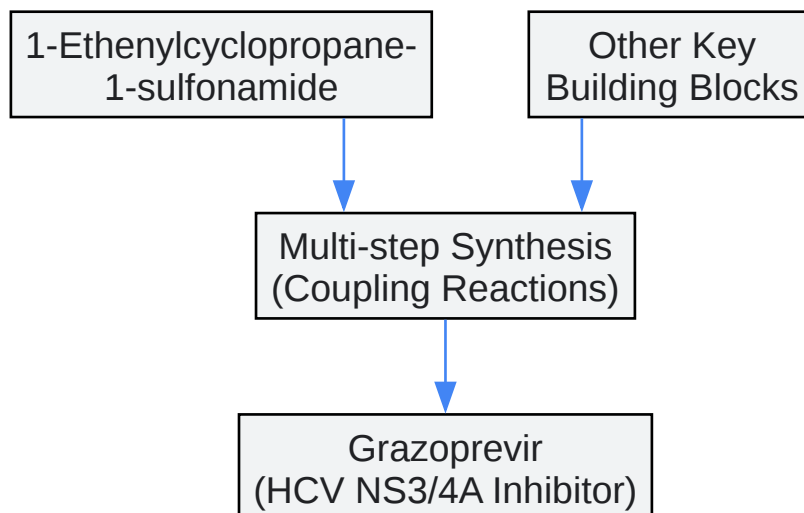
Quantitative Data (for the closely related Cyclopropyl Sulfonamide)

Parameter	Value	Reference
Overall Yield	69.9% - 75%	[4][6]
Purity	99.8% - 99.9% (by GC)	[4][6]

Application in Pharmaceutical Synthesis: Grazoprevir

1-Ethenylcyclopropane-1-sulfonamide, or a derivative thereof, is a critical building block in the synthesis of Grazoprevir, a potent second-generation inhibitor of the HCV NS3/4A protease.[7] This enzyme is essential for the replication of the Hepatitis C virus.

Logical Workflow: Role in Grazoprevir Synthesis



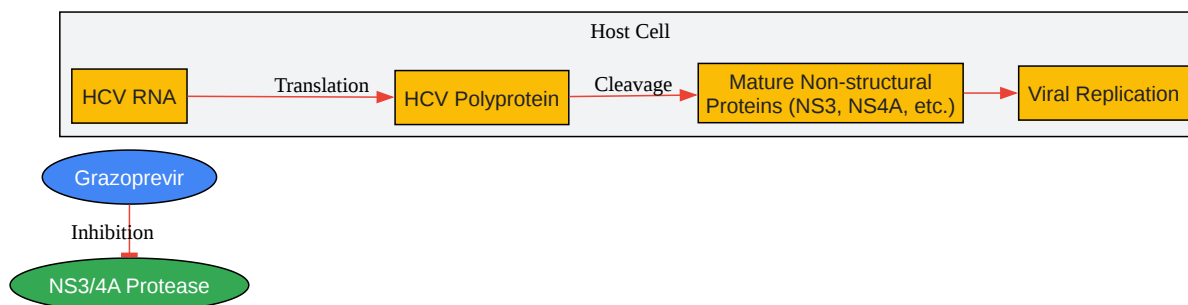
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Caption: Role of the intermediate in Grazoprevir synthesis.

Mechanism of Action of the Final Product: Grazoprevir

Grazoprevir targets the NS3/4A serine protease of the Hepatitis C virus.[7] This protease is responsible for cleaving the viral polyprotein into mature non-structural proteins, which are vital for viral replication. By inhibiting this enzyme, Grazoprevir effectively halts the viral life cycle.

Signaling Pathway: Inhibition of HCV Replication by Grazoprevir

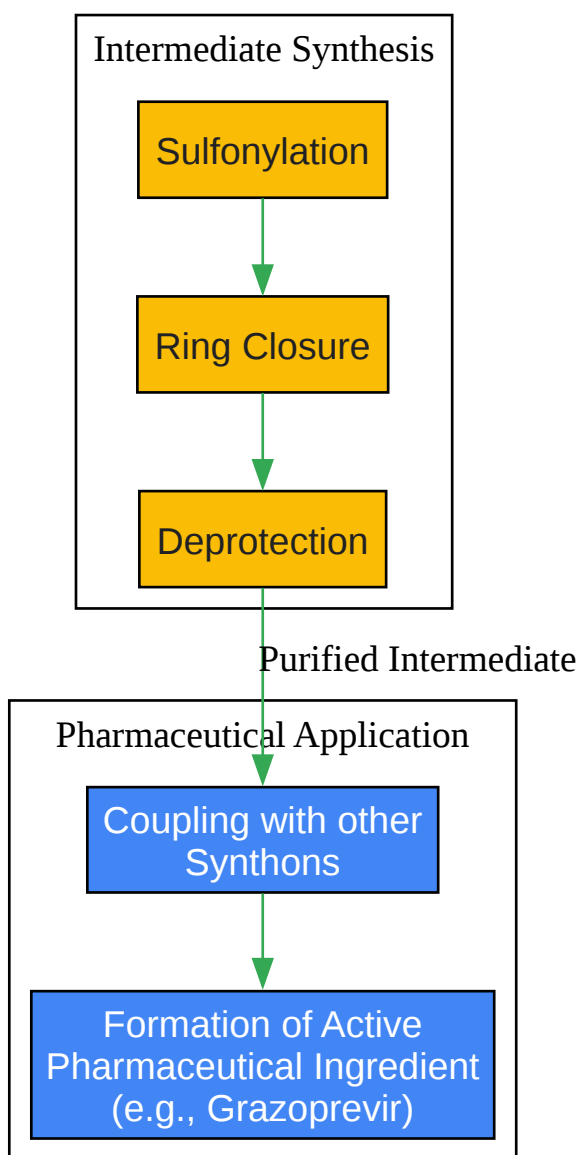


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Caption: Grazoprevir inhibits HCV NS3/4A protease.

Experimental Workflow: Synthesis and Application

The overall process from the synthesis of the intermediate to its application in drug development follows a structured workflow.



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